molecular formula C43H61NO15 B1667194 Bms-275183 CAS No. 355113-98-3

Bms-275183

カタログ番号 B1667194
CAS番号: 355113-98-3
分子量: 845.9 g/mol
InChIキー: VWOQAHUNLAWCIE-GPWPDEGDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-275183 is an oral C-4 methyl carbonate analogue of paclitaxel that has the same mechanism of action, stabilization of tubulin polymerization. BMS-275183 given p.o. was as effective as i.v. paclitaxel in five tumor models. BMS-275183 given p.o. was active in a human, hormone-dependent, prostate tumor model, CWR-22, and just as effective as anti-androgen chemotherapy. In a schedule dependency study, increasing the interval of time between oral administrations resulted in greater cumulative dose tolerance and improved therapeutic outcome. Recent clinical study showed that BMS-275185 is lack of evidence of clinical benefit with the occurrence of two fatal events of neutropenic sepsis.

科学的研究の応用

Pharmacokinetics and Food Impact

BMS-275183, a potent oral paclitaxel analogue, demonstrates noteworthy pharmacokinetic behavior. A study evaluated how food affects the pharmacokinetics of BMS-275183. It was found that food intake does not significantly affect the pharmacological exposure to BMS-275183, allowing for oral administration by flat dosing instead of body surface area-normalized dosing (Bröker et al., 2008).

Safety and Efficacy in Different Dosing Regimens

In a phase I trial, BMS-275183 was investigated for its safety and efficacy under a twice-weekly administration schedule. This regimen showed reduced incidence of neuropathic side effects and confirmed partial responses in various cancer types, suggesting its potential as a considerable antitumor agent (Bröker et al., 2007).

Effect on Head and Neck Carcinoma

Research on head and neck squamous cell carcinoma (HNSCC) cell lines revealed that BMS-275183 suppresses proliferation, induces G2M arrest and apoptosis, and alters gene expression. This demonstrates BMS-275183's potential effectiveness in treating HNSCC and highlights specific genes as potential surrogate end-point biomarkers (Yoo et al., 2007).

Clinical Trial Observations

In a dose-escalating phase I study, BMS-275183's safety, tolerability, pharmacokinetics, and potential antitumor activity were investigated. The study identified the maximum tolerated dose and observed tumor responses in several cancer types, underlining its promising therapeutic potential (Bröker et al., 2006).

Preclinical Pharmacology

BMS-275183's preclinical pharmacology reveals its effectiveness as an orally administered taxane in various tumor models, comparing favorably with intravenous paclitaxel. This study underlines the potential of oral BMS-275183 in cancer therapy, especially for hormone-dependent prostate tumors (Rose et al., 2001).

Therapeutic Synergy with Cetuximab

A study on the combination therapy of oral taxane BMS-275183 and the monoclonal antibody cetuximab showed enhanced therapeutic benefits in preclinical tumor models. The combination yielded greater antitumor activity than either agent alone, suggesting its clinical evaluation (Rose & Wild, 2004).

特性

CAS番号

355113-98-3

製品名

Bms-275183

分子式

C43H61NO15

分子量

845.9 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51)/t24-,25-,26+,28+,29+,30-,31+,33-,41+,42-,43+/m0/s1

InChIキー

VWOQAHUNLAWCIE-GPWPDEGDSA-N

異性体SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

正規SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C

外観

Solid powder

その他のCAS番号

355113-98-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BMS 275183;  BMS275183;  BMS-275183.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bms-275183
Reactant of Route 2
Bms-275183
Reactant of Route 3
Bms-275183
Reactant of Route 4
Bms-275183
Reactant of Route 5
Bms-275183
Reactant of Route 6
Bms-275183

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。